molecular formula C21H13Cl2N3O B2391938 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine CAS No. 339013-02-4

5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine

Cat. No.: B2391938
CAS No.: 339013-02-4
M. Wt: 394.26
InChI Key: WXHYHURJBLVFLQ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two phenyl groups and a dichlorophenoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,4-dichlorophenol with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.

    Substitution: The dichlorophenoxy group can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and herbicidal properties, making it of interest in agricultural and pharmaceutical research.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.

    2,4-Dichlorophenol: A precursor in the synthesis of various dichlorophenoxy compounds.

Uniqueness: 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O/c22-16-11-12-18(17(23)13-16)27-21-19(14-7-3-1-4-8-14)25-26-20(24-21)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHYHURJBLVFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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